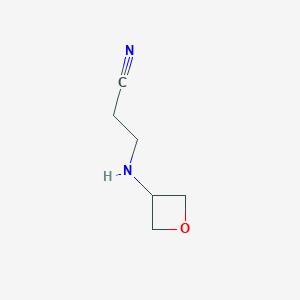![molecular formula C21H17ClN2O5 B14891839 (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a chloroacetyl group, and a tetrahydro-1H-pyrido[3,4-b]indole core. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the chloroacetyl group, and the construction of the tetrahydro-1H-pyrido[3,4-b]indole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research could focus on its efficacy and safety in treating specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for specialized applications.
作用机制
The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydro-1H-pyrido[3,4-b]indole derivatives and benzo[d][1,3]dioxole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C21H17ClN2O5 |
|---|---|
分子量 |
412.8 g/mol |
IUPAC 名称 |
(1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H17ClN2O5/c22-9-18(25)24-15(21(26)27)8-13-12-3-1-2-4-14(12)23-19(13)20(24)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10H2,(H,26,27)/t15-,20+/m1/s1 |
InChI 键 |
QVBMZPPLZDFVMO-QRWLVFNGSA-N |
手性 SMILES |
C1[C@@H](N([C@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
规范 SMILES |
C1C(N(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


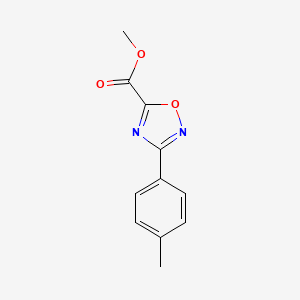
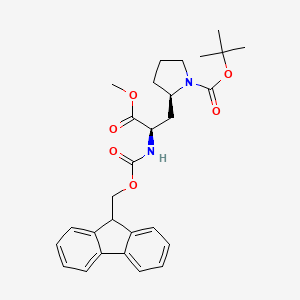

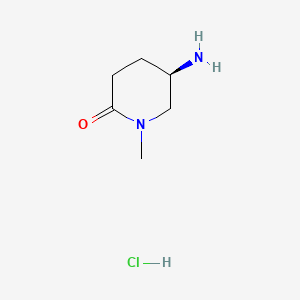
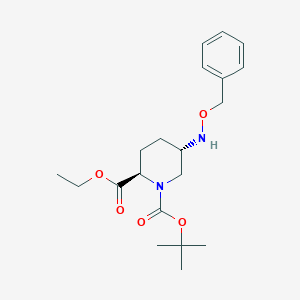
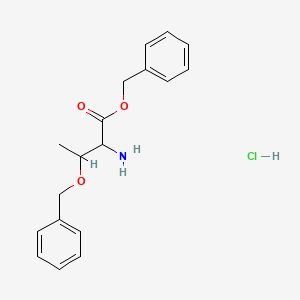
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
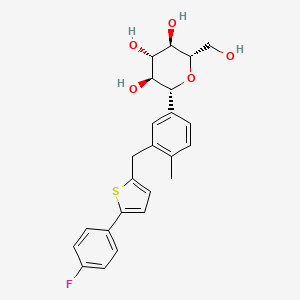
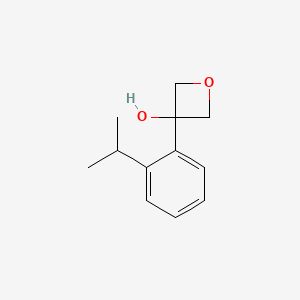
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
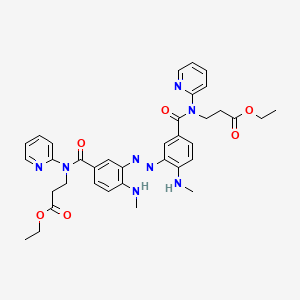
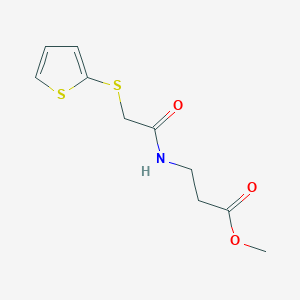
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
